molecular formula C10H9ClN4O2S B1681779 Sulfaclozine CAS No. 102-65-8

Sulfaclozine

Cat. No. B1681779
CAS RN: 102-65-8
M. Wt: 284.72 g/mol
InChI Key: QKLPUVXBJHRFQZ-UHFFFAOYSA-N
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Description

Sulfaclozine is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria . It is used for the treatment of coccidiosis in poultry due to infection with Eimeria species, fowl typhoid due to infection with Salmonella gallinarum, and fowl cholera due to infection with Pasteurella multocida .


Synthesis Analysis

In the search for novel, metal-based drug complexes that may be of value as anticancer agents, five new transition metal complexes of sulfaclozine (SCZ) with Cu(II), Co(II), Ni(II), Zn(II), and Fe(II) were successfully synthesized . The chemical structure of each complex was characterized using elemental analysis (CHN), IR spectroscopy, UV–Vis spectroscopy, thermogravimetric analysis (TGA), and electronic paramagnetic resonance (EPR) spectroscopy .


Molecular Structure Analysis

Theoretical studies using DFT/B3LYP were performed to further validate the proposed structures . The obtained results indicated that Cu(II) has a trigonal bipyramidal geometry, whereas Fe(II), Co(II), and Ni(II) have an octahedral structure, while Zn(II) has a tetrahedral arrangement .


Chemical Reactions Analysis

The metal–ligand stability constant (K f) revealed that Cu(II) and Ni(II) have good coordination stability among the metal compounds . IR spectra indicated that the donor atoms were one sulfonyl oxygen atom and one pyrazine nitrogen atom, which associated with the metal ions to form a stable hexagonal coordination ring .


Physical And Chemical Properties Analysis

Sulfaclozine has a molecular formula of C10H9ClN4O2S and an average mass of 284.722 Da . The density of Sulfaclozine is 1.588±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Applications

Sulfaclozine, also known as 4-amino-N-(6-chloropyrazin-2-yl) benzenesulfonamide, is an antibiotic that belongs to the family of sulfonamides . It is widely used for the treatment of poultry diseases . Sulfonamides are a group of broad-spectrum antibiotics widely used for clinical and veterinary purposes for the treatment of bacterial infections .

Anticancer Applications

In the search for novel, metal-based drug complexes that may be of value as anticancer agents, five new transition metal complexes of sulfaclozine (SCZ) with Cu (II), Co (II), Ni (II), Zn (II), and Fe (II) were successfully synthesized . The bio-activities of the characterized complexes were evaluated using DNA binding titration and molecular docking . The Cu (II) and Ni (II) complexes display promising antitumor activity against colon and breast cancer cell lines .

Wound Healing Applications

Metal complexes of sulfonamide drugs have drawn attention from the scientific community because of their superior clinical applications compared to the free drugs . For instance, the zinc sulfadiazine complex has a 1:2 molar ratio and is used to promote wound healing and control infections .

Water Decontamination Applications

Sulfaclozine is not effectively eliminated in the conventional wastewater treatment plants using biological treatments . Advanced oxidation processes (AOPs) used for water decontamination can degrade sulfaclozine . The degradation of sulfaclozine was studied in three different AOPs systems: UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 .

Interaction with Water Constituents

Bicarbonate (HCO3−) and phosphate (HPO42−) ions enhanced the degradation of sulfaclozine in UV/TiO2 and UV/TiO2/K2S2O8 systems . The degradation rate enhancement in presence of HCO3− and HPO42− was attributed to the formation of new reactive species such as carbonate (CO3·–) and hydroxyl (·OH) radicals activated by TiO2 holes (h+) .

Interaction with Chloride and Nitrate Ions

In the presence of chloride (Cl−) and nitrate (NO3−) ions, an enhancement of sulfaclozine adsorption on the surface of TiO2 was observed .

Mechanism of Action

Target of Action

Sulfaclozine is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria . It primarily targets the bacterial enzyme dihydropteroate synthetase , which is crucial for the proper processing of PABA and essential for folic acid synthesis .

Mode of Action

Sulfaclozine inhibits the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, Sulfaclozine prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Sulfaclozine is the synthesis of folic acid. Folic acid is crucial for the synthesis of nucleic acids and the metabolism of amino acids, which are essential for cell growth and division . By inhibiting the synthesis of folic acid, Sulfaclozine disrupts these critical cellular processes, leading to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of Sulfaclozine’s action primarily involve the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, Sulfaclozine disrupts critical cellular processes such as nucleic acid synthesis and amino acid metabolism, which are essential for cell growth and division .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sulfaclozine. For instance, constituents present in natural waters, such as bicarbonate and phosphate ions, can enhance the degradation of Sulfaclozine . This interaction could potentially affect the bioavailability and therapeutic efficacy of Sulfaclozine in aquatic environments .

Safety and Hazards

Sulfaclozine should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Research is being conducted on the use of sulfaclozine in novel, metal-based drug complexes that may be of value as anticancer agents . The bio-activities of the characterized complexes were evaluated using DNA binding titration and molecular docking . These results were supported by in vitro cytotoxicity assays showing that the Cu(II) and Ni(II) complexes display promising antitumor activity against colon and breast cancer cell lines .

properties

IUPAC Name

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPUVXBJHRFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144515
Record name Sulfaclozine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfaclozine

CAS RN

102-65-8
Record name Sulfaclozine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclozine [INN]
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Record name Sulfaclozine
Source EPA DSSTox
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Record name Sulfaclozine
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Record name SULFACLOZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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